molecular formula C19H20N2O3 B5428172 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}indoline

1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}indoline

Cat. No. B5428172
M. Wt: 324.4 g/mol
InChI Key: KPXBIHAVJSOLAT-UHFFFAOYSA-N
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Description

The compound “1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}indoline” is a complex organic molecule that contains several functional groups including a piperidine ring, a furan ring, and an indoline group . These functional groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions including cyclization, condensation, and substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of similar compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carbonyl group could undergo nucleophilic addition reactions, and the piperidine ring could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would be influenced by the functional groups and overall structure of the compound .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, many piperidine derivatives are known to interact with central nervous system receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on further characterizing the properties of this compound, exploring its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(furan-2-carbonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(21-12-9-14-4-1-2-5-16(14)21)15-7-10-20(11-8-15)19(23)17-6-3-13-24-17/h1-6,13,15H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXBIHAVJSOLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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